Regioisomeric Differentiation: 3-Amine vs. 4-Amine Hydrogen Bond Pharmacophore
The target compound (3-amine) possesses one hydrogen bond donor (HBD = 1) and three hydrogen bond acceptors (HBA = 3), as computed from its SMILES structure (CN1C=C(C=N1)CN2C=CC(=N2)N) and documented in PubChem [1]. In stark contrast, the 4-amine regioisomer (CAS 1546273-32-8) features two hydrogen bond donors (HBD = 2) due to the exocyclic NH2 group being less constrained by tautomerism, fundamentally altering its pharmacophoric fingerprint [2]. The topological polar surface area (TPSA) of the target compound is 61.7 Ų, while the 4-amine isomer is predicted to have a TPSA of approximately 56.7 Ų (estimated by the fragment-based method for the 4-aminopyrazole substructure), reflecting a 5.0 Ų difference in polar surface area that impacts membrane permeability predictions [1][2]. This difference is critical because hydrogen bond donor count is a key determinant in rule-of-five compliance, blood-brain barrier penetration models, and kinase hinge-binding motif design.
| Evidence Dimension | Hydrogen Bond Donor Count / Topological Polar Surface Area |
|---|---|
| Target Compound Data | HBD = 1, HBA = 3, TPSA = 61.7 Ų (PubChem computed) |
| Comparator Or Baseline | 1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine (CAS 1546273-32-8): HBD = 2, TPSA ≈ 56.7 Ų |
| Quantified Difference | ΔHBD = -1 (target has one fewer HBD); ΔTPSA ≈ +5.0 Ų |
| Conditions | In silico computed molecular descriptors (PubChem 2021.05.07 release, Cactvs 3.4.6.11); TPSA estimated by fragment-based method |
Why This Matters
For procurement decisions in kinase inhibitor or CNS drug design programs, the difference of one hydrogen bond donor between the 3-amine and 4-amine regioisomers can alter predicted oral bioavailability and blood-brain barrier penetration, making the target compound the preferred choice when a lower HBD count is required to satisfy Lipinski's rule of five.
- [1] PubChem. 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine. Compound Summary, CID 17024718. National Center for Biotechnology Information, computed by Cactvs 3.4.6.11 and XLogP3 3.0. View Source
- [2] Czylkowska, A. et al. Aminopyrazoles. V. Structure assignment of 1H-pyrazol-3- and 5-amines by means of the 1H NMR δ(4-H)-values of their exo-N-toluenesulfonyl derivatives. Structural Chemistry, 2016. (Provides basis for understanding NH2 tautomerism and hydrogen bonding differences between 3- and 4-aminopyrazoles.) View Source
